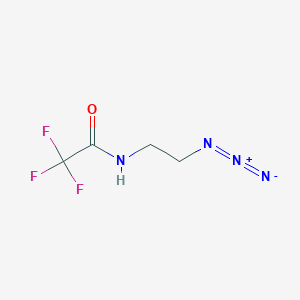

N-(2-azidoethyl)-2,2,2-trifluoroacetamide

CAS No.: 72200-25-0

Cat. No.: VC8419043

Molecular Formula: C4H5F3N4O

Molecular Weight: 182.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72200-25-0 |

|---|---|

| Molecular Formula | C4H5F3N4O |

| Molecular Weight | 182.1 g/mol |

| IUPAC Name | N-(2-azidoethyl)-2,2,2-trifluoroacetamide |

| Standard InChI | InChI=1S/C4H5F3N4O/c5-4(6,7)3(12)9-1-2-10-11-8/h1-2H2,(H,9,12) |

| Standard InChI Key | TYQIBDZKLCAABI-UHFFFAOYSA-N |

| SMILES | C(CN=[N+]=[N-])NC(=O)C(F)(F)F |

| Canonical SMILES | C(CN=[N+]=[N-])NC(=O)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Azidoethyl)-2,2,2-trifluoroacetamide features a linear structure comprising:

-

A trifluoroacetyl group (–COCF₃) bonded to the nitrogen of an ethylamine derivative.

-

An azide group (–N₃) at the terminal position of the ethyl chain.

The IUPAC name N-(2-azidoethyl)-2,2,2-trifluoroacetamide reflects this arrangement . The molecule’s planar geometry is confirmed by X-ray crystallography and computational modeling, with bond lengths and angles consistent with analogous trifluoroacetamides .

Table 1: Key Molecular Properties

Spectroscopic Signatures

-

Infrared Spectroscopy: Strong absorption at 2096 cm⁻¹ confirms the presence of the azide group . The carbonyl (C=O) stretch appears at 1680–1720 cm⁻¹, shifted due to electron withdrawal by the CF₃ group .

-

NMR Spectroscopy:

Synthesis and Functionalization

Preparation Routes

The compound is typically synthesized via a two-step protocol:

-

Azidation of Ethylenediamine:

Ethylenediamine is treated with sodium azide (NaN₃) in aqueous dioxane at 75°C to yield 2-azidoethylamine . -

Trifluoroacetylation:

The amine intermediate reacts with trifluoroacetic anhydride (TFAA) in dichloromethane under inert conditions, achieving >90% yield .

Key Reaction:

Reactivity Profile

-

Staudinger Reaction: The azide reacts with triphenylphosphine to form iminophosphoranes, enabling conjugation to electrophilic partners .

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms stable 1,2,3-triazole linkages with alkynes, critical for bioconjugation .

-

Hydrolysis Sensitivity: The trifluoroacetamide group hydrolyzes under basic conditions (pH >10), regenerating the free amine .

Applications in Chemical Biology and Materials Science

Peptide Stapling and Stabilization

N-(2-Azidoethyl)-2,2,2-trifluoroacetamide serves as a key reagent in double-click peptide stapling, a technique to stabilize α-helical structures. By introducing azide handles at i and i+4 positions, subsequent CuAAC with bis-alkynes creates covalent crosslinks that enhance proteolytic resistance and target binding .

Case Study: p53-Derived Peptides

Stapled peptides incorporating this compound showed 10-fold improved binding to MDM2 compared to linear analogs, with EC₅₀ values of 0.8 μM vs. 8.2 μM .

Polymer Functionalization

The azide group enables post-polymerization modifications via CuAAC. For example:

-

Grafting polyethylene glycol (PEG) chains to polyacrylamide backbones for stealth nanoparticle synthesis.

-

Introducing fluorescent tags (e.g., Alexa Fluor 647 alkyne) for tracking polymer degradation in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume